

Solubility and stability of Proquinazid in different solvents

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Proquinazid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Proquinazid**, a quinazolinone fungicide. The information is intended to support research, development, and formulation activities by providing key physicochemical data and outlining relevant analytical methodologies.

Physicochemical Properties of Proquinazid

Proquinazid is a fungicide belonging to the quinazolinone class of chemicals, known for its effectiveness against powdery mildew.[1] Its chemical structure is 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one.[2]



Property	Value	Reference
Molecular Formula	C14H17IN2O2	[2]
Molecular Weight	372.20 g/mol	[2]
Appearance	White crystalline solid	[3]
pH Dissociation	Does not dissociate between pH 2.4 and 11.6	[1]

Solubility Profile

The solubility of **Proquinazid** has been determined in aqueous and various organic solvents. The data indicates that **Proquinazid** is slightly soluble in water and highly soluble in several organic solvents.[1][3]

Table 1: Solubility of Proquinazid in Various Solvents at 20°C



Solvent	Solubility (mg/L)	Temperature (°C)	pH (for water)	Reference
Water	0.93	20	7	[3]
Water	0.1 - 10	Not Specified	Not Specified	
Acetone	250,000	20	N/A	[3]
Dichloromethane	250,000	20	N/A	[3]
Ethyl Acetate	136,000	20	N/A	[3]
Acetonitrile	Not specified, but used as a solvent for standards	N/A	N/A	
Methanol	Data not available	N/A	N/A	
Ethanol	Data not available	N/A	N/A	_
Toluene	Data not available	N/A	N/A	

Stability Profile

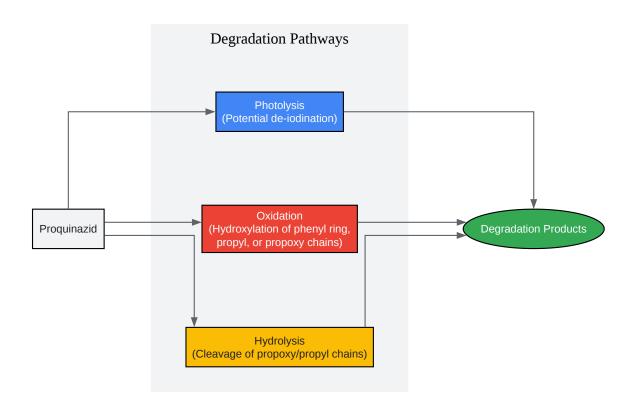
Proquinazid is generally stable under normal storage conditions.[3] Key stability information is summarized below:

- Storage Stability: Proquinazid residues are reported to be stable during storage at -20°C for at least 19 months.[1]
- Sunlight Stability: It is noted to have increased stability in sunlight, which is advantageous for field applications.[1]

Forced Degradation and Potential Pathways



While specific forced degradation studies on **Proquinazid** are not readily available in the reviewed literature, the metabolic pathways in grapes suggest potential degradation routes. The major metabolic reactions include phenyl ring hydroxylation, hydroxylation at the propyl and propoxy side chains, some hydrolysis of side chains, and de-iodination.[1] Based on these metabolic routes and the chemical structure of quinazolinones, a proposed degradation pathway is illustrated below.



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Potential Degradation Pathways of **Proquinazid**.

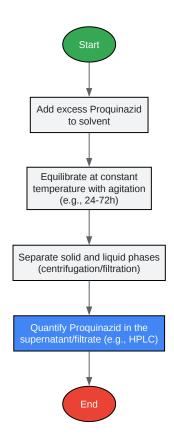
Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability of **Proquinazid** are provided below. These are based on standard methodologies and best practices in the field.



Solubility Determination: Shake-Flask Method

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.



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Workflow for Solubility Determination.

Methodology:

- Preparation: Add an excess amount of **Proquinazid** to a known volume of the selected solvent in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.



- Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
- Quantification: Analyze the concentration of **Proquinazid** in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Methodology:

Proquinazid is subjected to stress conditions as outlined in the ICH guidelines.

- Acid Hydrolysis: Treat a solution of **Proquinazid** with 0.1 M HCl at an elevated temperature (e.g., 60°C).
- Base Hydrolysis: Treat a solution of **Proquinazid** with 0.1 M NaOH at an elevated temperature (e.g., 60°C).
- Oxidation: Treat a solution of **Proquinazid** with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose solid **Proquinazid** to dry heat (e.g., 80°C).
- Photodegradation: Expose a solution of **Proquinazid** to a light source according to ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying **Proquinazid** in the presence of its degradation products. While a specific validated method for **Proquinazid** was not found in the public literature, a typical method would be developed as follows:



Chromatographic Conditions (Hypothetical):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., phosphate buffer at pH 3).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (to be determined by UV scan).
- Column Temperature: 30°C.
- Injection Volume: 10 μL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide summarizes the available information on the solubility and stability of **Proquinazid**. While key solubility data in important organic solvents are available, a more comprehensive profile would be beneficial. Specific forced degradation studies are needed to definitively elucidate the degradation pathways and to validate a stability-indicating analytical method. The provided experimental protocols offer a framework for generating this critical data to support ongoing and future research and development efforts.

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